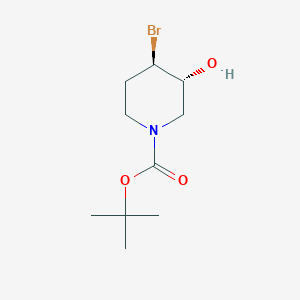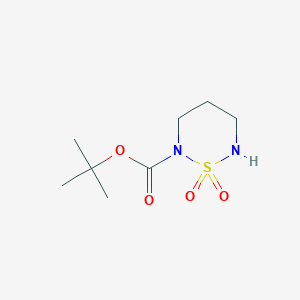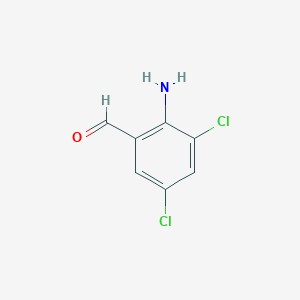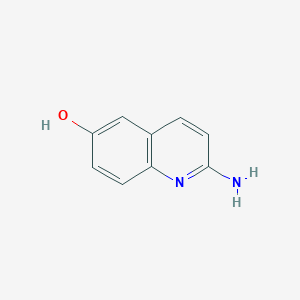
2-Aminoquinolin-6-ol
Übersicht
Beschreibung
2-Aminoquinolin-6-ol is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of an amino group at the second position of the quinoline ring and a hydroxyl group at the sixth position. This structure has been found to interact with biological targets such as the Src homology 3 (SH3) domains, which are involved in mediating protein-protein interactions and are considered valuable for the development of therapeutic agents .
Synthesis Analysis
The synthesis of 2-aminoquinolin-6-ol derivatives has been explored through various methods. One approach involves the Buchwald-Hartwig amination reactions, which allow for the controlled functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for SH3 domains . Another method reported is the palladium-catalyzed cyclization of N-acyl-o-alkynylanilines with isocyanides, which includes an unconventional 1,3-acyl migration . Additionally, a one-pot synthesis involving rhodium(III)-catalyzed double C-H activation and copper(II)-mediated denitrogenation has been developed for the efficient creation of multisubstituted 2-aminoquinolines . Microwave-assisted synthesis has also been employed to expedite the production of 2-aminoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-aminoquinolin-6-ol and its derivatives has been elucidated using various analytical techniques. For instance, the crystal structures of related compounds have been determined, revealing the presence of different types of hydrogen bonds and layer structures in the synthesized complexes . These structural analyses are crucial for understanding the interaction of 2-aminoquinolin-6-ol derivatives with biological targets and for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
2-Aminoquinolin-6-ol derivatives participate in a variety of chemical reactions. The Povarov-reductive amination cascade has been utilized to access 6-aminoquinoline derivatives, which are precursors to tetraarylpyrido[2,3-g]quinolines, compounds of interest in organic electronics . Furthermore, palladium-catalyzed intermolecular aerobic oxidative cyclization has been used to synthesize 4-halo-2-aminoquinolines, demonstrating the versatility of 2-aminoquinolin-6-ol derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminoquinolin-6-ol derivatives are influenced by their molecular structure. The presence of amino and hydroxyl groups contributes to their solubility, reactivity, and potential for forming hydrogen bonds, which are essential for their biological activity. The optimization of reaction conditions, such as those described for selective Buchwald-Hartwig amination, is critical for achieving high yields and purity of the desired products . The use of environmentally friendly procedures, such as those involving amino glucose as a substrate, highlights the importance of green chemistry principles in the synthesis of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Antimalarial Therapy
2-Aminoquinolin-6-ol derivatives, particularly those within the 8-aminoquinoline category, have been utilized in antimalarial therapy. These compounds, including primaquine and tafenoquine, are effective against the liver stages of Plasmodium infections, offering a radical cure and presumptive antirelapse therapy against relapsing malaria. However, their use can be complicated by toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency (Waters & Edstein, 2011).
2. Cancer Research
2-Aminoquinoline derivatives have shown promise in cancer research. For instance, hybrid purine-quinoline molecules have been explored for their cytotoxic effects against cancer cell lines. These compounds have demonstrated significant lethality over non-small cell lung cancer panels (Kapadiya & Khunt, 2018). Additionally, 2-aminoquinoline-3-carboxamides have been reported as novel anti-glioblastoma agents, inducing cell cycle arrest and apoptosis in glioblastoma cell lines (Yuan et al., 2021).
3. Fluorescence and Chemosensing
2-Aminoquinolines have been used in the development of fluorescent chemosensors. These chemosensors are capable of selective detection of metal ions like Zn2+ and Al3+, which is useful for biological applications including intracellular ion detection in cancer cell lines (Ghorai et al., 2020). Another study showcased the synthesis and fluorescence studies of N-aryl-2-aminoquinolines, highlighting the importance of hydrogen bonding and substituents on their fluorescence quantum yields (Hisham et al., 2019).
4. Synthesis and Chemical Analysis
2-Aminoquinolines have been synthesized for various applications, including drug design. Studies have focused on the synthesis of mono-substituted derivatives of 6-aminoquinoline, which could be utilized in drug development (Lan et al., 2011). Furthermore, methods like the Smiles rearrangement-based synthesis of N-alkyl/aryl-6-aminoquinolines from 6-Hydroxylquinoline have been developed for efficient and practical synthesis (Xie et al., 2013).
Eigenschaften
IUPAC Name |
2-aminoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKBCVLWQMQCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631038 | |
| Record name | 2-Aminoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-hydroxy-quinoline | |
CAS RN |
90417-15-5 | |
| Record name | 2-Aminoquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



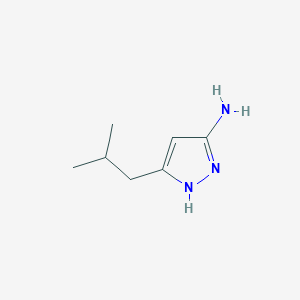
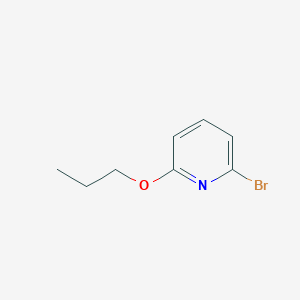


![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)



